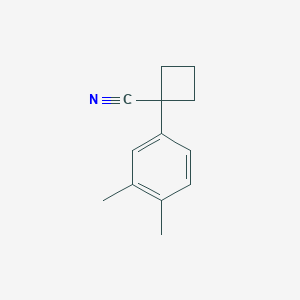
1-(3,4-Dimethylphenyl)cyclobutane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethylphenyl)cyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a 3,4-dimethylphenyl group and a carbonitrile group
准备方法
The synthesis of 1-(3,4-Dimethylphenyl)cyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,4-dimethylbenzyl chloride with cyclobutanone in the presence of a base, followed by the introduction of a nitrile group through a nucleophilic substitution reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
化学反应分析
1-(3,4-Dimethylphenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to carboxylic acids or amides using acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles like nitric acid (HNO3) for nitration. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3,4-Dimethylphenyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound may be used in the development of bioactive molecules or as a probe in biochemical assays.
Industry: It can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism by which 1-(3,4-Dimethylphenyl)cyclobutane-1-carbonitrile exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular pathways. The specific pathways involved can vary based on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
1-(3,4-Dimethylphenyl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
1-(3,5-Dimethylphenyl)cyclobutane-1-carbonitrile: This compound has a similar structure but with different methyl group positions on the aromatic ring, which can influence its reactivity and applications.
Cyclobutane derivatives:
属性
分子式 |
C13H15N |
|---|---|
分子量 |
185.26 g/mol |
IUPAC 名称 |
1-(3,4-dimethylphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C13H15N/c1-10-4-5-12(8-11(10)2)13(9-14)6-3-7-13/h4-5,8H,3,6-7H2,1-2H3 |
InChI 键 |
GMBRDVFUJVROPM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2(CCC2)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















